molecular formula C8H5ClN2OS B12074756 3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one

3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one

Cat. No.: B12074756
M. Wt: 212.66 g/mol
InChI Key: FDVVTENPZCGJGG-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is a heterocyclic compound that contains a thiadiazole ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 3-chlorophenyl group or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of its potential anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
  • 3-(3-bromophenyl)-1,2,4-thiadiazol-5(4H)-one
  • 3-(3-fluorophenyl)-1,2,4-thiadiazol-5(4H)-one

Uniqueness

3-(3-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H5ClN2OS

Molecular Weight

212.66 g/mol

IUPAC Name

3-(3-chlorophenyl)-4H-1,2,4-thiadiazol-5-one

InChI

InChI=1S/C8H5ClN2OS/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)

InChI Key

FDVVTENPZCGJGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NSC(=O)N2

Origin of Product

United States

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